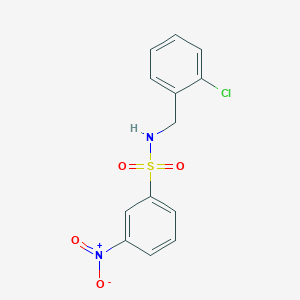![molecular formula C16H14N4O4S B410663 N-[(2-{3-nitrobenzoyl}hydrazino)carbothioyl]-4-methylbenzamide](/img/structure/B410663.png)
N-[(2-{3-nitrobenzoyl}hydrazino)carbothioyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a methyl group and a nitro-benzoyl hydrazinocarbothioyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide typically involves multiple steps. One common approach starts with the preparation of 4-methyl-3-nitrobenzoyl chloride from 4-methyl-3-nitrobenzoic acid . This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The final step involves the reaction of the hydrazide with a thiocarbamoyl chloride derivative to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide core .
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide involves its interaction with specific molecular targets. The nitro-benzoyl hydrazinocarbothioyl moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-3-nitrobenzoyl chloride
- 4-Methyl-3-nitrobenzoic acid
- 4-Methyl-3-nitrobenzyl chloride
Uniqueness
4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .
Eigenschaften
Molekularformel |
C16H14N4O4S |
|---|---|
Molekulargewicht |
358.4g/mol |
IUPAC-Name |
4-methyl-N-[[(3-nitrobenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C16H14N4O4S/c1-10-5-7-11(8-6-10)14(21)17-16(25)19-18-15(22)12-3-2-4-13(9-12)20(23)24/h2-9H,1H3,(H,18,22)(H2,17,19,21,25) |
InChI-Schlüssel |
ICDBHDROFOMQCO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


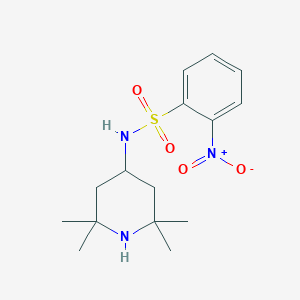

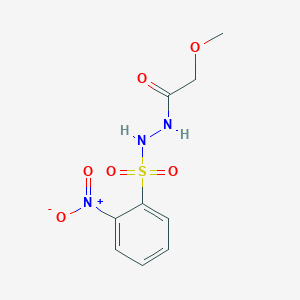
![N'-[(3,4-dimethoxyphenyl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B410584.png)
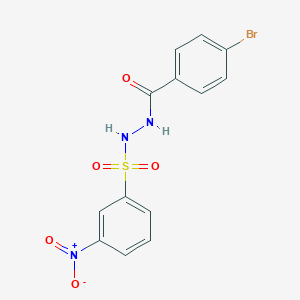
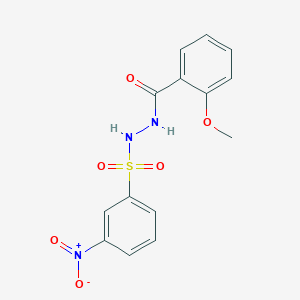
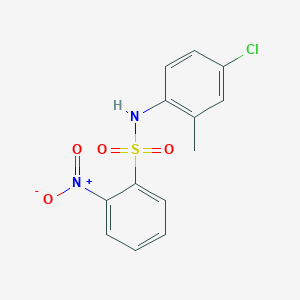
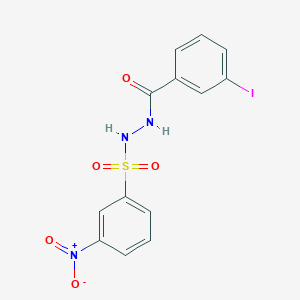
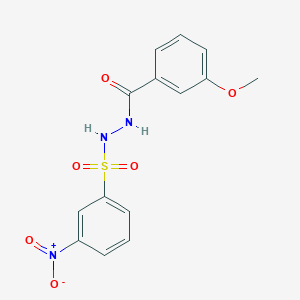
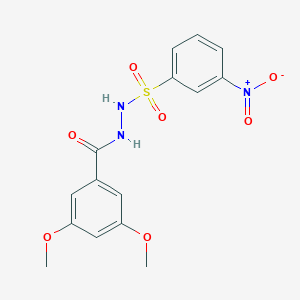

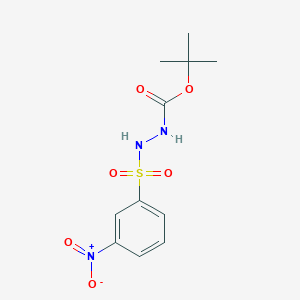
![N'-[(3,4-dimethoxyphenyl)acetyl]-3-nitrobenzenesulfonohydrazide](/img/structure/B410600.png)
